Cas no 1858241-63-0 (2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione)

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- FCH4234775
- 1H-isoindole-1,3(2H)-dione, 2-bromo-4,5,6,7-tetrahydro-
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- MDL: MFCD29034981
- インチ: 1S/C8H8BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2
- InChIKey: WXDJAIACPITNNA-UHFFFAOYSA-N
- SMILES: BrN1C(C2=C(C1=O)CCCC2)=O
計算された属性
- 精确分子量: 228.974
- 同位素质量: 228.974
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B139030-50mg |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
1858241-63-0 | 50mg |
$ 45.00 | 2022-06-07 | ||
A2B Chem LLC | AI41694-500mg |
2-Bromo-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione |
1858241-63-0 | >95% | 500mg |
$370.00 | 2024-04-20 | |
TRC | B139030-100mg |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
1858241-63-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB418178-500mg |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione; . |
1858241-63-0 | 500mg |
€157.00 | 2025-02-19 | ||
A2B Chem LLC | AI41694-1g |
2-Bromo-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione |
1858241-63-0 | >95% | 1g |
$384.00 | 2024-04-20 | |
abcr | AB418178-500 mg |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
1858241-63-0 | 500MG |
€151.00 | 2023-02-19 | ||
abcr | AB418178-1 g |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |
1858241-63-0 | 1g |
€172.20 | 2023-06-16 | ||
abcr | AB418178-1g |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione; . |
1858241-63-0 | 1g |
€173.00 | 2025-02-19 |
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dioneに関する追加情報
Recent Advances in the Study of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS: 1858241-63-0)
The compound 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS: 1858241-63-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its brominated isoindole-dione structure, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on elucidating its chemical properties, synthetic pathways, and biological activities, providing valuable insights for drug discovery and development.
One of the primary research objectives has been to explore the synthetic utility of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a versatile building block for the construction of complex heterocyclic frameworks. The bromine substituent at the 2-position facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity has been leveraged to synthesize a series of derivatives with enhanced pharmacological profiles, particularly in targeting protein-protein interactions implicated in cancer and neurodegenerative diseases.
In addition to its synthetic applications, the biological activity of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has been investigated. Preliminary in vitro studies have revealed its inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents. Further mechanistic studies are underway to elucidate the binding modes and optimize the selectivity of these inhibitors.
The pharmacokinetic properties of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and its derivatives have also been a focus of recent research. A collaborative study between academic and industrial researchers (European Journal of Pharmaceutical Sciences, 2023) highlighted the compound's favorable metabolic stability and bioavailability in preclinical models. These findings underscore its potential as a lead compound for further optimization and clinical development. However, challenges such as solubility and off-target effects remain to be addressed in subsequent studies.
Looking ahead, the integration of computational chemistry and high-throughput screening approaches is expected to accelerate the discovery of novel applications for 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. Recent advancements in artificial intelligence-driven drug design have enabled the prediction of its interactions with biological targets, paving the way for the rational design of next-generation therapeutics. As research continues to unfold, this compound is poised to play a pivotal role in bridging chemical synthesis and biological innovation.
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